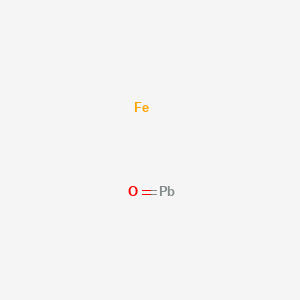
Iron;oxolead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;oxolead is a compound that combines iron and lead with an oxo ligand. This compound is part of the broader category of transition metal oxo complexes, which are known for their unique chemical properties and applications in various fields. The presence of both iron and lead in the compound allows for a range of chemical behaviors, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron;oxolead can be synthesized through various methods, including the reaction of iron and lead salts with oxo ligands under controlled conditions. One common method involves the use of oxalic acid to extract iron from iron ore, followed by a photo-reduction process . The reaction typically requires precise control of temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale extraction and purification processes. The use of high-temperature furnaces and specialized equipment to handle the reactive nature of the compound is common. The industrial production methods aim to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Iron;oxolead undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and lead, as well as the presence of the oxo ligand.
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen and carbon monoxide, as well as oxidizing agents such as oxygen and chlorine . The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron oxides and lead oxides, while reduction reactions can yield elemental iron and lead .
Aplicaciones Científicas De Investigación
Iron;oxolead has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology and medicine, iron;
Propiedades
Número CAS |
37367-93-4 |
|---|---|
Fórmula molecular |
FeOPb |
Peso molecular |
279 g/mol |
Nombre IUPAC |
iron;oxolead |
InChI |
InChI=1S/Fe.O.Pb |
Clave InChI |
AYPFWJGLQGUQMT-UHFFFAOYSA-N |
SMILES canónico |
O=[Pb].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


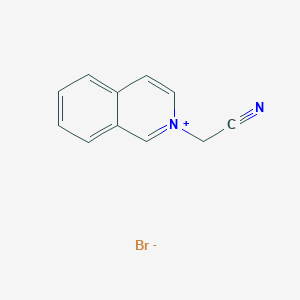

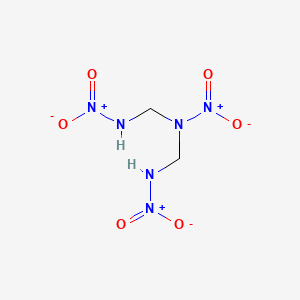
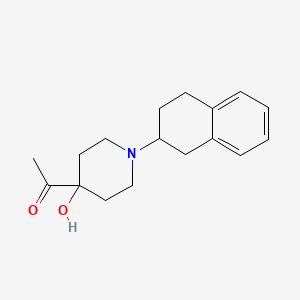


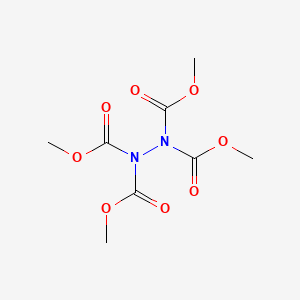
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
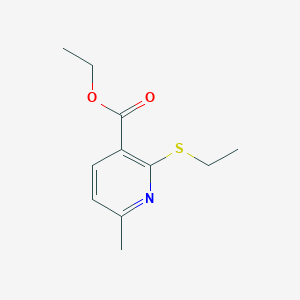
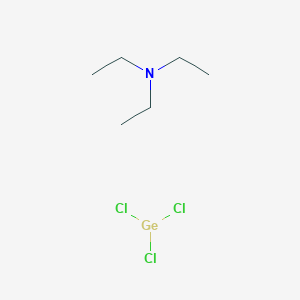

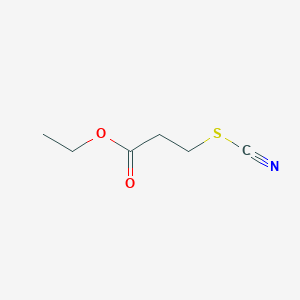
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)
